

Spectroscopic Profile of 2-Amino-6-chloro-3-nitropyridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Amino-6-chloro-3-nitropyridine

Cat. No.: B151482

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound **2-Amino-6-chloro-3-nitropyridine** (CAS No. 27048-04-0). The intended audience for this document includes researchers, scientists, and professionals in the field of drug development. This guide presents key analytical data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to facilitate the identification, characterization, and utilization of this compound in research and development.

Compound Identification

Property	Value
Chemical Name	2-Amino-6-chloro-3-nitropyridine
CAS Number	27048-04-0
Molecular Formula	C ₅ H ₄ ClN ₃ O ₂
Molecular Weight	173.56 g/mol
Appearance	Yellow crystalline powder
Melting Point	194-197 °C
Solubility	Soluble in Dimethyl Sulfoxide (DMSO) and Chloroform. Slightly soluble in water.

Spectroscopic Data

The following sections provide detailed spectroscopic data for **2-Amino-6-chloro-3-nitropyridine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules.

Table 1: ^1H NMR Spectroscopic Data for **2-Amino-6-chloro-3-nitropyridine**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
8.40	d, J=8.6 Hz	1H	H-4
8.26	br s	2H	-NH ₂
6.78	d, J=8.6 Hz	1H	H-5

Solvent: DMSO-d₆, Instrument Frequency: 400 MHz

Table 2: ^{13}C NMR Spectroscopic Data for **2-Amino-6-chloro-3-nitropyridine**

Chemical Shift (δ) ppm	Assignment
155.0	C-2
153.5	C-6
138.4	C-4
126.1	C-3
112.0	C-5

Solvent: DMSO-d₆, Instrument Frequency: 100 MHz

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: IR Spectroscopic Data for **2-Amino-6-chloro-3-nitropyridine**

Wavenumber (cm ⁻¹)	Assignment
3442, 3277	N-H stretching (Amino group)
1633	N-H bending (Amino group)
1556	N-O asymmetric stretching (Nitro group)
1495, 1422	Aromatic C=C stretching
1338	N-O symmetric stretching (Nitro group)
1234	C-N stretching
1148	C-H in-plane bending
946	C-H out-of-plane bending
762	C-Cl stretching
502	Skeletal vibrations

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data for **2-Amino-6-chloro-3-nitropyridine**

m/z Value	Interpretation
174.00	[M+H] ⁺

Calculated exact mass for C₅H₄ClN₃O₂ is 173.56. The observed mass corresponds to the protonated molecule.

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A sample of **2-Amino-6-chloro-3-nitropyridine** was dissolved in deuterated dimethyl sulfoxide (DMSO- d_6). ^1H and ^{13}C NMR spectra were recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy

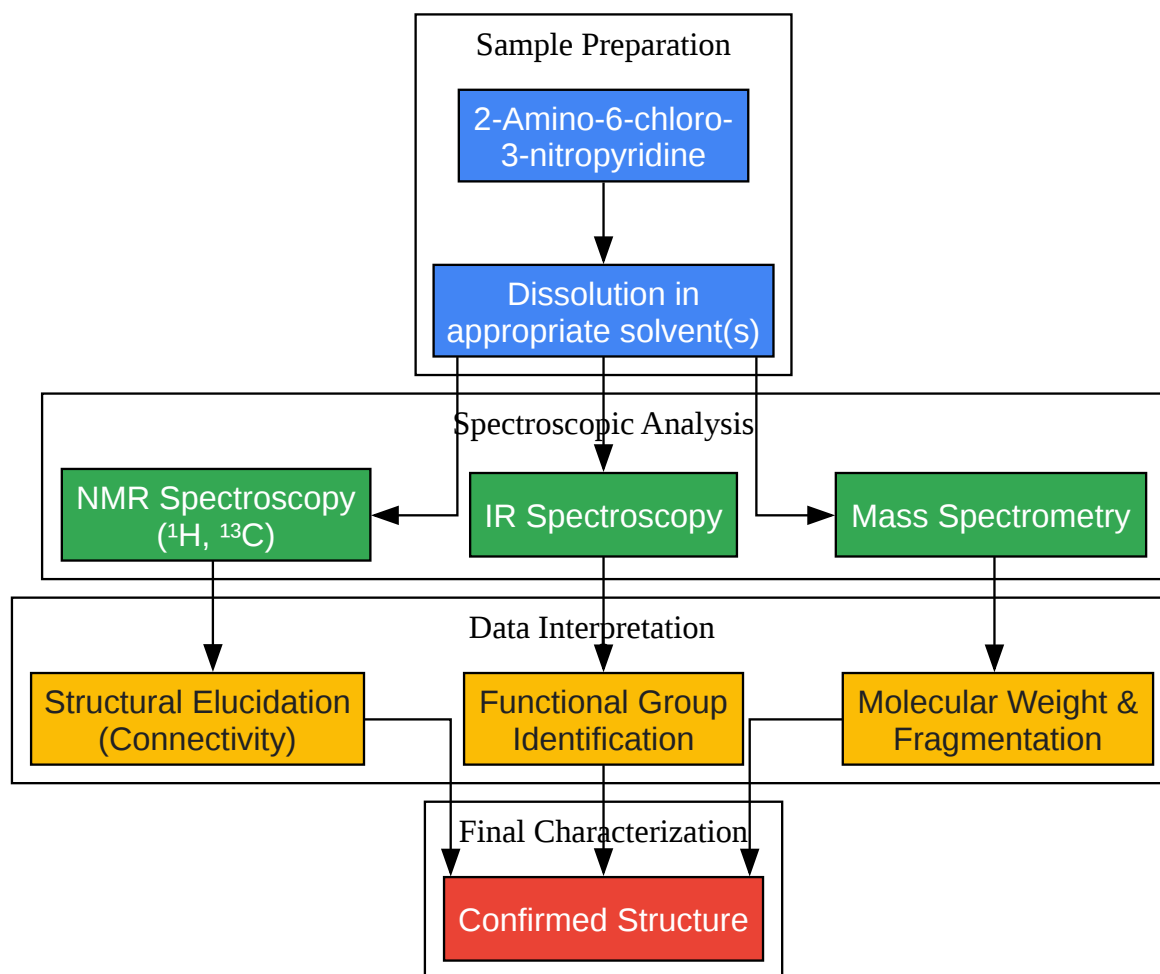
The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample was prepared as a KBr (potassium bromide) pellet. The spectrum was recorded in the range of 4000-400 cm^{-1} .

Mass Spectrometry

The mass spectrum was acquired using a mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. The sample was dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the instrument.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **2-Amino-6-chloro-3-nitropyridine**.



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Caption: Workflow for spectroscopic analysis.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com